Papaverine

概要

説明

パパベリンは、主に内臓けいれんや血管けいれん、特に腸、心臓、または脳に関連するけいれんの治療に使用されるアヘンアルカロイドの抗けいれん薬です . 1848年にゲオルク・メルックによって発見され、ケシ(Papaver somniferum)に自然に存在します . モルヒネなどの他のアヘンアルカロイドとは異なり、パパベリンは鎮痛作用を持ちません .

製造方法

合成経路と反応条件

パパベリンの一般的な合成経路の1つは、3,4-ジメトキシフェニル酢酸とチオニルクロリドを反応させて3,4-ジメトキシフェニルアセチルクロリドを生成することです。この中間体は、2-(3,4-ジメトキシフェニル)エタンアミンと反応してアミドを生成し、その後、オキシ塩化リンを使用して環化させてジヒドロイソキノリン誘導体を得ます。 最後のステップでは、パラジウム炭素を用いて脱水素化を行い、パパベリンを生成します .

工業生産方法

パパベリンの工業生産では、しばしばキシレンを溶媒として用いたワンポット合成法が用いられます。この方法は、3,4-ジメトキシフェニル酢酸と2-(3,4-ジメトキシフェニル)エタンアミンを縮合させ、続いて環化および脱水素化のステップを行います。 このプロセスは、高純度と収率を実現するように最適化されており、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions

One common synthetic route for papaverine involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate reacts with 2-(3,4-dimethoxyphenyl)ethanamine to form an amide, which is then cyclized using phosphorus oxychloride to yield a dihydroisoquinoline derivative. The final step involves dehydrogenation using palladium on carbon to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method using xylene as the solvent. This method involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine, followed by cyclization and dehydrogenation steps. The process is optimized to achieve high purity and yield, making it suitable for large-scale production .

化学反応の分析

Oxidation Reactions

Papaverine undergoes oxidation reactions under various conditions, leading to different products.

-

Potassium Permanganate: Oxidation with potassium permanganate (KMnO4) results in degradation products such as 6,7-dimethoxyisoquinoline-1-carboxylic acid, 6,7-dimethoxyisoquinoline, metahemipinic acid, and cinchomeronic acid . The specific products formed depend on the pH of the reaction .

-

Hydrogen Peroxide and Potassium Persulfate: Tetrahydrothis compound (THP) can be oxidized to this compound using hydrogen peroxide (H2O2) or potassium persulfate (K2S2O8) in an aqueous setting . The optimal pH for this reaction is around 9.5, with the highest yield (16.3%) achieved using 0.5% hydrogen peroxide at 85°C for 60 minutes . Potassium persulfate yields a maximum of 7.41% at 40°C and a concentration of 30mM over six hours .

Reactions with Baran Diversinates

This compound reacts with Baran Diversinates™ under specific conditions, although yields are generally low.

-

Trifluoromethyl Radicals: The reaction of this compound with trifluoromethyl radicals is unselective, possibly due to the instability of the products or the electrophilic nature of the trifluoromethyl radical, which prefers attacking the electron-rich 3,4-dimethoxybenzyl ring .

-

Difluoromethyl Radicals: Difluoromethyl radicals, which exhibit nucleophilic properties, react with this compound in the presence of trifluoroacetic acid (TFA) . The addition of TFA ensures partial protonation of the isoquinoline nitrogen, making this compound more reactive towards nucleophilic radicals .

Sulfonation

Sulfonation of this compound can occur using chlorosulfonic acid (HO-SO2Cl), resulting in this compound sulfonyl chloride .

-

GC-MS and FT-IR Analysis: GC-MS analysis shows a molecular ion at m/z 412, indicating the presence of -SO2Cl. FT-IR spectroscopy reveals vibrations at 1153.4 and 1265.2 cm-1, corresponding to the absorption of the sulfonyl group .

Formation of Metal Complexes

This compound can form complexes with metals, potentially altering its properties and applications .

-

Gold(III) Complex: this compound reacts with gold(III) ions (Au(III)) to form a complex. Spectroscopic studies, including 1H-NMR and 13C-NMR, indicate that the methoxy groups do not directly coordinate with the Au(III) ion . The 1H-NMR spectrum of the Au(III)–this compound complex shows similarities to the this compound ligand, with signals for –CH2– and aromatic protons .

Other Reactions

-

N-Demethylation and O-Methylation: In biosynthesis, this compound is related to other benzylisoquinoline alkaloids through N-demethylation and O-methylation reactions . Enzymes like N-methylcoclaurine 4′- O-methyltransferase (4′OMT) play a crucial role in these transformations .

-

Recovery and Separation: this compound can be recovered and separated from mixtures with other alkaloids like narcotine using a sodium hydroxide solution . The process involves selective precipitation and filtration .

-

Green Synthesis: this compound can be synthesized using green chemistry methods in water, offering a more environmentally friendly approach compared to traditional organic synthesis .

Data Tables

Table 1: Oxidation of THP to this compound

| Oxidizing Agent | pH | Temperature (°C) | Concentration | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogen Peroxide | 9.5 | 85 | 0.5% | 60 | 16.3 |

| Potassium Persulfate | 9.5 | 40 | 30 mM | 360 | 7.41 |

Table 2: Selected NMR Data for Gold(III)–this compound Complex

| Group | 1H-NMR (ppm) | 13C-NMR (ppm) |

|---|---|---|

| 3′-OCH3 | 3.58 | 55.87 |

| 4′-OCH3 | 3.59 | 55.93 |

| 6′-OCH3 | 3.74 | 56.11 |

| 7′-OCH3 | 3.70 | 56.16 |

| –CH2– (1a) | 4.472 | 41.23 |

| Aromatic Rings | 6.761–8.254 | 104.75–158.35 |

These tables summarize key data from research findings, providing a concise overview of reaction conditions and spectroscopic characteristics.

科学的研究の応用

Anticancer Applications

Papaverine has emerged as a promising candidate in cancer therapy due to its selective antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including glioblastoma, prostate carcinoma, and hepatocellular carcinoma.

Combination Therapies

- The efficacy of this compound is enhanced when used in combination with other chemotherapeutic agents. For instance, when combined with temozolomide, it exhibited improved anticancer activity against resistant cell lines .

Data Summary

| Cancer Type | Cell Line | EC50 (µM) | Tumor Volume Reduction (%) |

|---|---|---|---|

| Glioblastoma | U87MG | 29 | 63 |

| Glioblastoma | T98G | 40 | N/A |

| Prostate Carcinoma | LNCaP | N/A | N/A |

| Hepatocellular Carcinoma | HepG-2 | N/A | N/A |

Cardiovascular Applications

This compound is primarily known for its vasodilatory effects, making it valuable in treating cardiovascular conditions.

Vasodilation Mechanism

- This compound acts as a peripheral vasodilator by inhibiting phosphodiesterase enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action leads to increased intracellular levels of these signaling molecules, promoting smooth muscle relaxation and vasodilation .

Clinical Uses

- It is utilized in clinical settings to manage vascular spasms associated with acute myocardial infarction and angina. Additionally, it is employed during surgeries to prevent intraoperative vasospasms .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to enhance blood-brain barrier permeability.

Blood-Brain Barrier Permeability

- This compound has been shown to induce reversible opening of the blood-brain barrier, which may facilitate the delivery of therapeutic agents to the central nervous system . This property is particularly relevant for treating conditions like glioblastoma.

Antiviral Potential

Emerging research suggests that this compound may possess antiviral properties, including activity against SARS-CoV-2.

作用機序

類似化合物との比較

パパベリンは、モルヒネ、コデイン、テバインなどの他のアヘンアルカロイドと比較されることがよくあります。 これらの化合物とは異なり、パパベリンは鎮痛作用を持たず、主に抗けいれん作用と血管拡張作用のために使用されます . 他の類似化合物には次のようなものがあります。

モルヒネ: 主に鎮痛のために使用されます.

コデイン: 鎮痛剤と鎮咳剤として使用されます.

テバイン: 他のオピオイドの合成の前駆体です.

パパベリンのユニークな特性は、平滑筋けいれんや血管けいれんを伴う状態の治療に特に役立ち、他のアヘンアルカロイドとは一線を画しています .

生物活性

Papaverine is a non-narcotic alkaloid derived from the opium poppy (Papaver somniferum). Known primarily for its vasodilatory effects, it has garnered attention for a variety of biological activities, including its potential therapeutic applications in treating erectile dysfunction, postoperative vasospasms, and even as an antiviral agent. This article delves into the multifaceted biological activities of this compound, supported by recent research findings, case studies, and relevant data.

This compound acts primarily as a phosphodiesterase inhibitor , specifically targeting cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases. This inhibition leads to increased intracellular levels of cAMP and cGMP, resulting in smooth muscle relaxation and vasodilation. The compound induces dilation in coronary, cerebral, and pulmonary arteries, thereby enhancing blood flow and reducing vascular resistance .

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities:

- Vasodilation : Used clinically to manage vasospasm during neurosurgical procedures.

- Erectile Dysfunction : Administered intracavernously to induce erection by increasing arterial flow to the corpora cavernosa.

- Antiviral Properties : Recent studies suggest this compound may inhibit SARS-CoV-2's cytopathic effects .

- Anticancer Potential : Demonstrated selective antitumor activity against various cancer cell lines, including breast and liver cancers .

1. Erectile Dysfunction Management

In a clinical study involving 48 patients with psychogenic impotence, intracavernous this compound was shown to significantly increase cavernous artery diameter and facilitate erection. However, the risk of priapism (a prolonged erection) was noted as a significant side effect, occurring in 15-18% of patients .

2. Postoperative Vasospasm

A review of 301 studies indicated that this compound was effective in preventing or treating vasospasm in various surgical settings. Doses ranged from 0.8 to 600 mg administered intra-arterially, with treatment durations varying from single doses to continuous infusions over 48 hours .

3. Anticancer Activity

Research on this compound's metal complexes has revealed promising anticancer properties. For instance, a study demonstrated that this compound-Au(III) complexes exhibited selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells at concentrations around 111 µg/mL .

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Vasodilation | Inhibition of cAMP/cGMP phosphodiesterase | Management of vasospasm |

| Erectile Dysfunction | Smooth muscle relaxation in cavernous tissue | Intracavernous injection |

| Antiviral | Inhibition of viral replication | Potential use against SARS-CoV-2 |

| Anticancer | Induction of apoptosis in tumor cells | Treatment for various cancers |

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. While its therapeutic applications are promising, understanding its long-term effects and potential toxicities remains crucial for safe clinical use .

- A study on topical this compound application during neurosurgery reported transient auditory nerve dysfunction in patients receiving the treatment, indicating potential neurotoxic effects that warrant caution .

- An experimental study on rats suggested that while topical this compound may reduce inflammation in anastomotic tissues post-surgery, its overall impact on wound healing requires more comprehensive evaluation .

特性

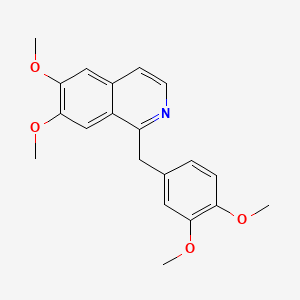

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZDYMELSJDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-25-6 (hydrochloride) | |

| Record name | Papaverine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023418 | |

| Record name | Papaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 135 °C | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.337 g/cu cm at 20 °C | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perhaps by its direct vasodilating action on cerebral blood vessels, Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered. These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy., ... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP., With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent., To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans., ...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery., For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page. | |

| Record name | Papaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder | |

CAS No. |

58-74-2, 61-25-6 | |

| Record name | Papaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Papaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | papaverine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Papaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAA13NKG2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/ | |

| Record name | Papaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。